molecular formula C31H42N4O3S B12541556 Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Cat. No.: B12541556
M. Wt: 550.8 g/mol
InChI Key: HLMWNBIZKQIDFC-VPUSJEBWSA-N
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Description

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzo[b]thiophene core, a carboxamide group, and various substituents, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. One common method involves the Fiesselmann thiophene synthesis, which includes the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides . This is followed by treatment with various reagents to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate amyloid beta aggregation by interacting with the amyloid beta peptide and altering its aggregation kinetics . This interaction is believed to involve the binding of the compound to specific sites on the peptide, thereby inhibiting or accelerating its aggregation.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- can be compared with other similar compounds such as:

Properties

Molecular Formula

C31H42N4O3S

Molecular Weight

550.8 g/mol

IUPAC Name

N-[(2S)-1-[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C31H42N4O3S/c1-22(2)18-27(33-31(37)29-19-24-8-5-6-9-28(24)39-29)30(36)32-25-14-16-35(21-25)20-23-10-12-26(13-11-23)38-17-7-15-34(3)4/h5-6,8-13,19,22,25,27H,7,14-18,20-21H2,1-4H3,(H,32,36)(H,33,37)/t25-,27+/m1/s1

InChI Key

HLMWNBIZKQIDFC-VPUSJEBWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Canonical SMILES

CC(C)CC(C(=O)NC1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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